4-Fluoro-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile
Overview
Description
“4-Fluoro-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile” is a complex organic compound. It is a derivative of boric acid, which is significant in organic synthesis reactions . Boronic acid pinacol ester compounds, like this one, are important reaction intermediates with many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Synthesis Analysis
The compound is obtained through a substitution reaction . The synthesis involves a two-step process, as shown in the referenced study .
Molecular Structure Analysis
The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .
Chemical Reactions Analysis
The compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are revealed through the study of the molecular electrostatic potential and frontier molecular orbitals . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance .
Scientific Research Applications
Synthesis and Characterization
- The compound has been used as a raw substitute material in the synthesis of related compounds, demonstrating its utility in organic chemistry. For example, it served as a substitute in the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This process involved confirming the compound's structure through spectroscopy and X-ray diffraction, with theoretical calculations via Density Functional Theory (DFT) aligning with these findings (Liao et al., 2022).
Crystal Structure and Molecular Studies
- The compound is integral in understanding molecular structures and interactions. It has been involved in studies where its structure is confirmed through various spectroscopic methods and X-ray diffraction. These studies also extend to the analysis of molecular electrostatic potential and frontier molecular orbitals, revealing significant physicochemical properties (P.-Y. Huang et al., 2021).
Application in Advanced Molecular Synthesis
- Compounds similar to 4-Fluoro-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile are frequently used in synthesizing novel molecular structures. These syntheses often focus on the development of intermediates with unique properties, contributing significantly to the field of medicinal chemistry and material sciences. For instance, its use in synthesizing fluorine-containing pyrazoles highlights its role in creating compounds with potential antibacterial properties (Gadakh et al., 2010).
Future Directions
properties
IUPAC Name |
4-fluoro-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BFN3O2/c1-16(2)17(3,4)24-18(23-16)14-9-21-22(11-14)10-13-7-15(19)6-5-12(13)8-20/h5-7,9,11H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNHLXYKFVQQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC(=C3)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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